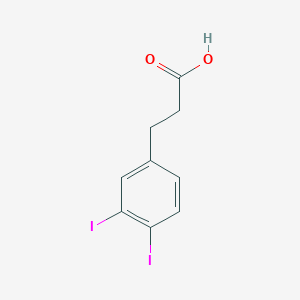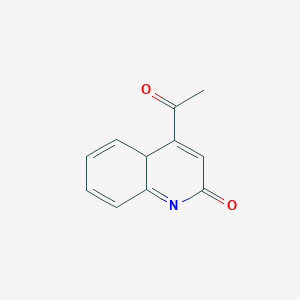
4-acetyl-4aH-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with an acetyl group at the 4-position and a keto group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxyquinolin-2-one with acetic anhydride under reflux conditions. This reaction typically yields the desired product in good to excellent yields .
Another method involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. This method also provides high yields and is commonly used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, has also been explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-acetyl-4aH-quinolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 4-Acetyl-4aH-quinolin-2-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-acetyl-4aH-quinolin-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinolin-2-one: Similar structure but with a hydroxyl group instead of an acetyl group.
Quinoline-2,4-dione: Contains two keto groups at the 2 and 4 positions.
2-Aminoquinoline: Contains an amino group at the 2-position instead of a keto group
Uniqueness
4-Acetyl-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 4-position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-acetyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-11(14)12-10-5-3-2-4-8(9)10/h2-6,8H,1H3 |
Clé InChI |
WEHYIPIZXHJEHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)N=C2C1C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



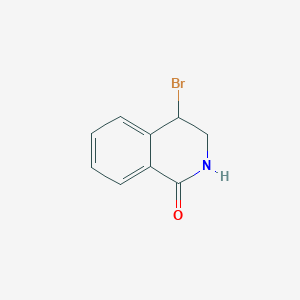

![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)

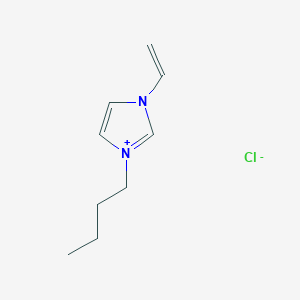



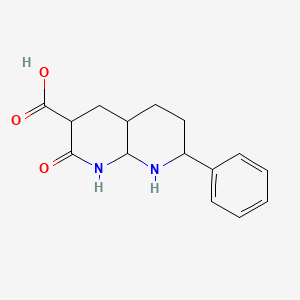

![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
